

Protocols for the Scalable Synthesis of Maoecrystal V

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Compound of Interest

Compound Name: Maoecrystal B

Cat. No.: B15593241

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the scalable total synthesis of Maoecrystal V, a complex diterpenoid natural product. The presented methodology is based on the expedient and potentially scalable 11-step enantioselective route developed by the Baran group.^{[1][2]} This synthesis is notable for its efficiency and strategic use of a biomimetic pinacol-type rearrangement to construct the core structure of the molecule.

Initially isolated from *Isodon eriocalyx*, Maoecrystal V was reported to exhibit potent and selective cytotoxicity against HeLa cells.^{[3][4]} However, subsequent biological evaluation of the synthetically derived material from the Baran synthesis did not show significant anticancer activity, calling the initial bioactivity reports into question.^{[5][6]} Despite this, the intricate pentacyclic architecture of Maoecrystal V, featuring a congested array of stereocenters, makes it a significant challenge and a benchmark target in chemical synthesis.^{[3][4][5]}

The following protocols are intended to provide a comprehensive guide for the reproduction and potential scale-up of the synthesis of (-)-Maoecrystal V.

Quantitative Data Summary

The following tables summarize the key quantitative data for the 11-step synthesis of (-)-Maoecrystal V.

Table 1: Reagents and Yields for the Synthesis of (-)-Maoecrystal V

Step	Starting Material	Key Reagents and Conditions	Product	Yield (%)	Scale
1	Cyclohexenone	Allyltrimethylsilane, AllylMgBr, CuI·0.75DMSO, TADDOL-derived phosphine-phosphite ligand (L1), PhMe/MeTHF	Silyl-functionalized cyclohexanone	80	20 g
2	Silyl-functionalized cyclohexanone	LiHMDS, Ac ₂ O	Enol acetate	95	Gram-scale
3	Enol acetate	EtAlCl ₂	Bicyclic ketone	77	Gram-scale
4	Bicyclic ketone	Me ₂ SO ₄ , NaH	Methylated ketone	85 (2 steps)	Gram-scale
5	Methylated ketone	Pyridine·SO ₃ , Et ₃ N, DMSO	α,β-Unsaturated ketone	-	Gram-scale
6	α,β-Unsaturated ketone	Grignard reagent from 1-bromo-2,2-dimethylpropane, TsOH·H ₂ O	Pinacol rearrangement precursor	45	7 g

7	Pinacol rearrangement precursor	LaCl ₃ ·2LiCl, NaN(TMS) ₂ , (CH ₂ O) _n	Hydroxymethylated ketone	56	Gram-scale
8	Hydroxymethylated ketone	Trimethyl orthoformate, MsOH	Ketal	-	Gram-scale
9	Ketal	TMSCN, ZnI ₂ ; then LiOH	Nitrile	82 (2 steps)	Gram-scale
10	Nitrile	DMDO	Di-epoxide	-	Gram-scale
11	Di-epoxide	MgI ₂ , InI ₃ ; then Dess-Martin periodinane; then Oxone	(-)-Maoecrystal V	76 (3 steps)	>80 mg

Experimental Protocols

The following are detailed experimental protocols for the key steps in the 11-step total synthesis of (-)-Maoecrystal V.

Step 1: Enantioselective Conjugate Addition

- To a solution of CuI·0.75DMS (0.25 equiv) and TADDOL-derived phosphine-phosphite ligand L1 (0.25 equiv) in a 1:1 mixture of toluene and 2-methyltetrahydrofuran, add cyclohexenone (1.0 equiv).
- Cool the mixture to -78 °C.
- Slowly add a solution of the allyl silane Grignard reagent (1.5 equiv) in the same solvent mixture.
- Stir the reaction at -78 °C for 4.5 hours.
- Quench the reaction with saturated aqueous NH₄Cl.

- Extract with ethyl acetate, dry over Na_2SO_4 , and concentrate in vacuo.
- Purify the residue by flash chromatography to afford the silyl-functionalized cyclohexanone.

Step 6: Pinacol Rearrangement

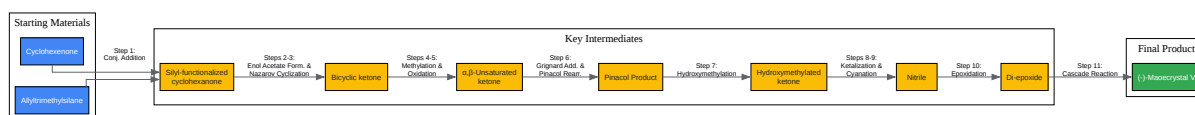
- To a solution of the α,β -unsaturated ketone (1.0 equiv) in toluene, add a solution of the Grignard reagent derived from 1-bromo-2,2-dimethylpropane (2.0 equiv) at $-78\text{ }^\circ\text{C}$.
- After stirring for 1 hour, quench the reaction with aqueous $\text{TsOH}\cdot\text{H}_2\text{O}$ (2.0 equiv).
- Warm the mixture to $85\text{ }^\circ\text{C}$ and stir for 16 hours.
- Cool the reaction to room temperature and dilute with water.
- Extract with ethyl acetate, wash with brine, dry over Na_2SO_4 , and concentrate in vacuo.
- Purify the residue by flash chromatography to yield the pinacol rearrangement product.

Step 11: Endgame Cascade

- To a solution of the nitrile (1.0 equiv) in acetone, add a solution of dimethyldioxirane (DMDO) in acetone (excess) at $0\text{ }^\circ\text{C}$.
- Stir at room temperature for 24 hours.
- Concentrate the reaction mixture in vacuo.
- Dissolve the resulting di-epoxide in acetonitrile.
- Add MgI_2 (1.5 equiv) and InI_3 (1.5 equiv) and stir at room temperature.
- Upon consumption of the starting material, add Dess-Martin periodinane (2.0 equiv) and stir until the intermediate alcohol is oxidized.
- Add a buffered aqueous solution of Oxone (excess), K_2CO_3 , and $n\text{-Bu}_4\text{NHSO}_4$.
- Stir vigorously until the elimination is complete.

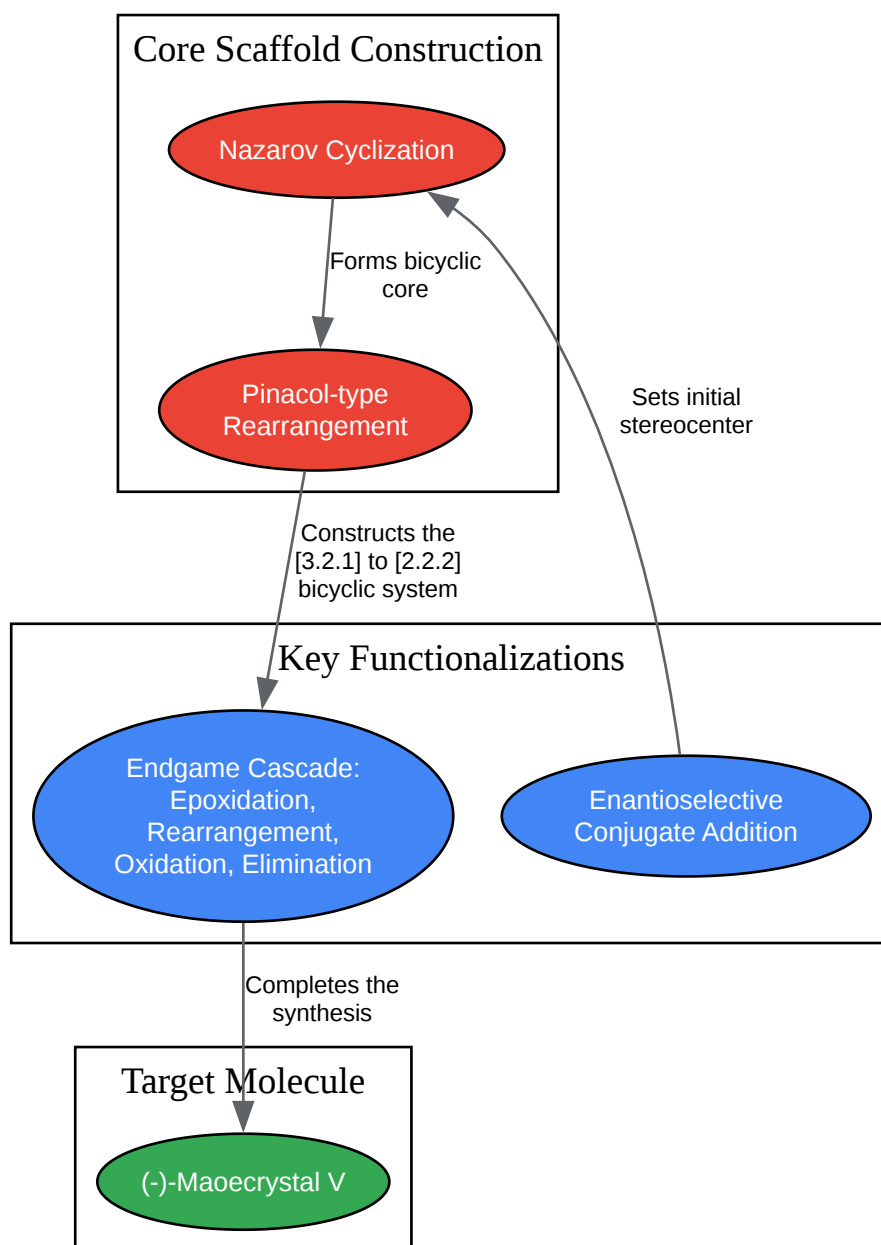
- Extract with ethyl acetate, wash with saturated aqueous $\text{Na}_2\text{S}_2\text{O}_3$ and brine, dry over Na_2SO_4 , and concentrate.
- Purify by flash chromatography to afford (-)-Maoecrystal V.

Visualizations



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Caption: Workflow of the 11-step total synthesis of (-)-Maoecrystal V.



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Caption: Key strategic transformations in the synthesis of (-)-Maoecrystal V.

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